molecular formula C16H14ClN5O2S B6425382 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034633-05-9

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B6425382
CAS No.: 2034633-05-9
M. Wt: 375.8 g/mol
InChI Key: IPPSTCCRRLCHAN-UHFFFAOYSA-N
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Description

The compound 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole features a 2,1,3-benzothiadiazole core linked via a carbonyl group to a piperidine ring, which is further substituted with a 5-chloropyrimidin-2-yloxy moiety. This structure combines heterocyclic systems known for diverse bioactivities. Benzothiadiazole derivatives are recognized for their roles in medicinal chemistry, particularly in modulating neurotransmission and muscle relaxation, as seen in compounds like DS 103-282 (5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole), a myotonolytic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the chloropyrimidine moiety through an etherification reaction. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, diabetes, and neurological disorders due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter ion channel function, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Pharmacological Implications

Target Compound vs. DS 103-282

  • Core Structure: Both compounds share the 2,1,3-benzothiadiazole core, which is associated with central nervous system (CNS) activity in DS 103-282. However, the substituents differ significantly: Target Compound: Features a piperidine-1-carbonyl group at position 5 and a 5-chloropyrimidin-2-yloxy substituent on the piperidine. DS 103-282: Contains a 4-(2-imidazolin-2-yl-amino) group at position 4, linked to glycine neurotransmission modulation .
  • Activity: DS 103-282 exhibits myotonolytic effects without sedation, attributed to its imidazolinylamino group.

Thiazolo[5,4-d]pyrimidine Derivatives ()

Compounds 1–8 and 10–21 from incorporate a thiazolo[5,4-d]pyrimidine core with amine tails. While structurally distinct from benzothiadiazoles, their synthesis via coupling amine derivatives to a heterocyclic core parallels the target compound’s likely synthetic route (e.g., reacting a benzothiadiazole building block with a substituted piperidine) . These analogs highlight the importance of amine substituents in tuning bioactivity.

Substituent Analysis

Chlorinated Heterocycles

  • 5-Chloropyrimidin-2-yloxy Group: The chlorine atom in the target compound’s pyrimidine ring may enhance metabolic stability and binding affinity, similar to 4-chloro-N-(1-cyanocyclohexyl)benzamide (, compound 9), where chloro groups improve pharmacokinetics .
  • Piperidine-1-carbonyl Linker : Piperidine’s flexibility and hydrogen-bonding capacity are critical for target engagement. For example, 1-{[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid (, compound 8) uses a pyrrolidine-carboxylic acid group for solubility and receptor interaction, suggesting the target compound’s piperidine-carbonyl group could similarly influence bioavailability .

Research Findings and Hypotheses

Compound Core Structure Key Substituents Hypothesized Activity Reference
Target Compound 2,1,3-benzothiadiazole 3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl Kinase inhibition or CNS modulation
DS 103-282 2,1,3-benzothiadiazole 4-(2-imidazolin-2-yl-amino) Myotonolytic (glycine pathway)
Thiazolo[5,4-d]pyrimidine derivatives Thiazolo[5,4-d]pyrimidine Variable amine tails Unspecified bioactivity

Key Observations :

Synthetic Strategy : The target compound’s synthesis likely mirrors ’s approach, involving coupling a preformed benzothiadiazole with a functionalized piperidine .

Pharmacological Gaps: While DS 103-282’s mechanism is linked to glycine receptors, the target compound’s piperidine-carbonyl group could shift activity toward adenosine or kinase targets, common in piperidine-containing drugs.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c17-11-7-18-16(19-8-11)24-12-2-1-5-22(9-12)15(23)10-3-4-13-14(6-10)21-25-20-13/h3-4,6-8,12H,1-2,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPSTCCRRLCHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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